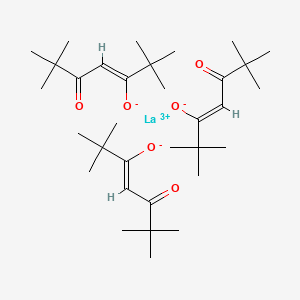
Lanthanum(III)-dpm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(III)-dpm, also known as Lanthanum(III) dipivaloylmethanate, is a coordination compound where lanthanum is bonded to dipivaloylmethane ligands. Lanthanum is a rare earth element with the atomic number 57 and is known for its applications in various high-tech fields. The dipivaloylmethane ligand is a β-diketone, which forms stable chelates with many metal ions, including lanthanum.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(III)-dpm can be synthesized through the reaction of lanthanum(III) chloride with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone. The general reaction is as follows: [ \text{LaCl}_3 + 3 \text{dpmH} + 3 \text{NaOH} \rightarrow \text{La(dpm)}_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although lanthanum typically remains in the +3 oxidation state.
Substitution: The dipivaloylmethane ligands can be substituted by other ligands in the presence of stronger chelating agents.
Complexation: this compound can form complexes with other molecules, enhancing its stability and solubility.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Strong chelating agents like ethylenediaminetetraacetic acid (EDTA) in aqueous or organic solvents.
Complexation: Various ligands in solvents like ethanol or acetone.
Major Products:
Oxidation: Lanthanum oxide or other lanthanum-containing compounds.
Substitution: New lanthanum complexes with different ligands.
Complexation: Enhanced stability and solubility complexes.
Scientific Research Applications
Lanthanum(III)-dpm has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of lanthanum oxide nanoparticles, which have applications in catalysis and materials science.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its paramagnetic properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of high-performance materials, including superconductors and phosphors for lighting and display technologies.
Mechanism of Action
The mechanism of action of Lanthanum(III)-dpm involves its ability to form stable complexes with various molecules. This stability is due to the strong chelating effect of the dipivaloylmethane ligands, which can effectively coordinate with the lanthanum ion. The molecular targets and pathways involved depend on the specific application, such as binding to phosphate ions in medical applications or interacting with other metal ions in catalysis.
Comparison with Similar Compounds
- Lanthanum(III) chloride (LaCl₃)
- Lanthanum(III) nitrate (La(NO₃)₃)
- Lanthanum(III) oxide (La₂O₃)
Comparison: Lanthanum(III)-dpm is unique due to its β-diketone ligands, which provide enhanced stability and solubility compared to other lanthanum compounds. This makes it particularly useful in applications requiring high stability and specific coordination properties, such as in catalysis and materials science.
This compound stands out for its versatility and stability, making it a valuable compound in various scientific and industrial applications. Its unique properties and ability to form stable complexes with different molecules highlight its importance in advancing research and technology.
Properties
IUPAC Name |
lanthanum(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHLTRHDDMSNAP-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[La+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[La+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57LaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
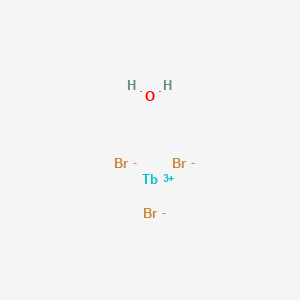
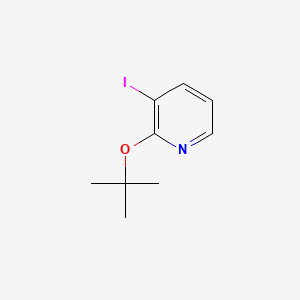
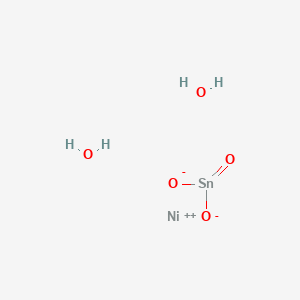

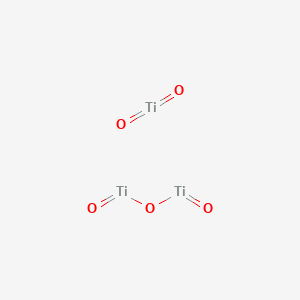
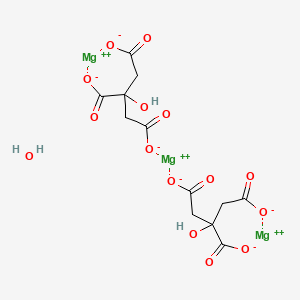
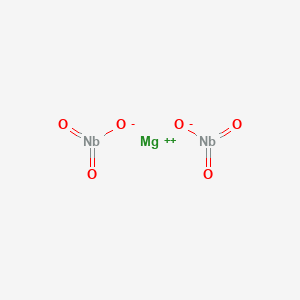

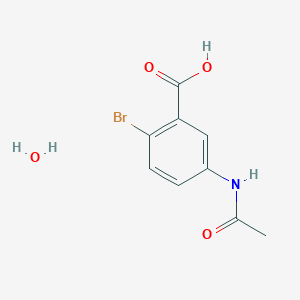
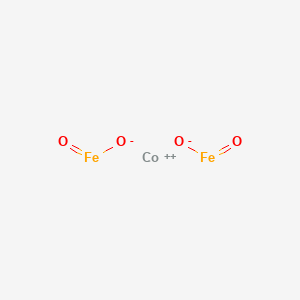
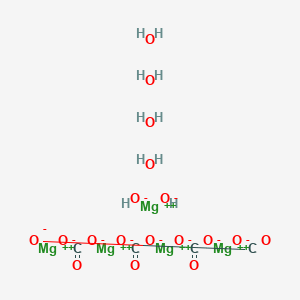
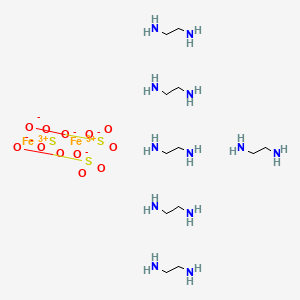
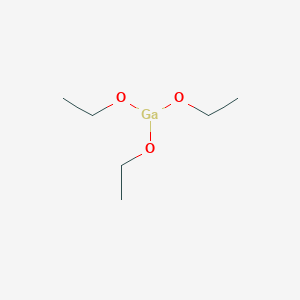
![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)
